tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate
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Overview
Description
. This compound is widely used in the textile industry for dyeing purposes due to its strong color and stability.
Preparation Methods
The synthesis of Sirius grey GB involves the formation of azo bonds through diazotization and coupling reactions. The industrial production of this dye typically includes the following steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling: The diazonium salts are then coupled with aromatic compounds containing hydroxyl or amino groups to form the azo bonds.
Sulfonation: The resulting compound is sulfonated to enhance its solubility in water.
Chemical Reactions Analysis
Sirius grey GB undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized by agents such as hydrogen peroxide, leading to the breakdown of the azo bonds.
Reduction: Reducing agents like sodium dithionite can cleave the azo bonds, resulting in the formation of aromatic amines.
Substitution: The sulfonate groups can participate in substitution reactions, altering the dye’s properties.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically aromatic amines and substituted derivatives of the original dye .
Scientific Research Applications
Sirius grey GB has several scientific research applications:
Chemistry: It is used as a model compound for studying the kinetics and mechanisms of azo dye reactions.
Biology: The dye is employed in staining techniques for visualizing biological tissues and cells.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.
Industry: Beyond textiles, Sirius grey GB is used in the paper and leather industries for coloring purposes.
Mechanism of Action
The mechanism of action of Sirius grey GB involves its interaction with various molecular targets. The dye’s sulfonate groups enhance its solubility, allowing it to penetrate and bind to substrates effectively. The azo bonds are responsible for the dye’s color properties, and their cleavage or modification can lead to changes in color and other properties .
Comparison with Similar Compounds
Sirius grey GB can be compared with other azo dyes such as Direct black 22 and Direct black 38. While all these dyes share similar structural features, Sirius grey GB is unique due to its specific combination of four azo bonds and four sulfonate groups, which confer distinct solubility and stability properties .
Similar compounds include:
- Direct black 22
- Direct black 38
- Direct red 28
These compounds differ in the number and arrangement of azo bonds and sulfonate groups, leading to variations in their chemical and physical properties .
Properties
Molecular Formula |
C46H27N11Na4O15S4 |
---|---|
Molecular Weight |
1194.0 g/mol |
IUPAC Name |
tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C46H31N11O15S4.4Na/c47-32-21-33(48)41(57(59)60)22-40(32)56-54-38-16-17-43(75(67,68)69)29-10-11-39(46(58)45(29)38)55-53-37-15-14-36(27-9-8-24(20-30(27)37)73(61,62)63)52-51-35-13-12-34(25-4-1-2-5-26(25)35)50-49-23-18-31-28(44(19-23)76(70,71)72)6-3-7-42(31)74(64,65)66;;;;/h1-22,49H,47-48H2,(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72);;;;/q;4*+1/p-4/b50-34+,51-35+,52-36+,53-37-,55-39+,56-54?;;;; |
InChI Key |
ZJEACTBQLPPJGK-FSTMYZNRSA-J |
Isomeric SMILES |
C1=CC=C2/C(=N/N=C/3\C=C/C(=N/N=C/4\C=CC5=C(C=CC(=C5C4=O)N=NC6=CC(=C(C=C6N)N)[N+](=O)[O-])S(=O)(=O)[O-])/C7=C3C=CC(=C7)S(=O)(=O)[O-])/C=C/C(=N\NC8=CC9=C(C=CC=C9S(=O)(=O)[O-])C(=C8)S(=O)(=O)[O-])/C2=C1.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C2C(=NN=C3C=CC(=NN=C4C=CC5=C(C=CC(=C5C4=O)N=NC6=CC(=C(C=C6N)N)[N+](=O)[O-])S(=O)(=O)[O-])C7=C3C=CC(=C7)S(=O)(=O)[O-])C=CC(=NNC8=CC9=C(C=CC=C9S(=O)(=O)[O-])C(=C8)S(=O)(=O)[O-])C2=C1.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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